

# An In-depth Technical Guide to the Physicochemical Properties of p-Cresoxyethanol

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## Compound of Interest

Compound Name: 2-(4-Methylphenoxy)ethanol

Cat. No.: B3423753

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## Introduction

p-Cresoxyethanol, systematically named **2-(4-methylphenoxy)ethanol**, is an aromatic ether alcohol. It belongs to the family of glycol ethers, characterized by the presence of both an ether and an alcohol functional group. This unique structure imparts a useful combination of properties, making it a compound of interest in various chemical and pharmaceutical applications. Its structural similarity to phenoxyethanol, a widely used preservative, suggests potential applications in the pharmaceutical industry, particularly in formulation development.<sup>[1]</sup><sup>[2]</sup> This guide provides a comprehensive overview of the physical and chemical properties of p-cresoxyethanol, its synthesis, and analytical characterization, tailored for researchers, scientists, and drug development professionals.

## Physicochemical Properties

The physicochemical properties of p-cresoxyethanol are fundamental to understanding its behavior in various systems. These properties dictate its solubility, stability, and potential interactions with other molecules, which is critical for formulation design and drug delivery.

## Structural and General Properties

- Chemical Name: **2-(4-methylphenoxy)ethanol**<sup>[3]</sup>
- Synonyms: p-Cresoxyethanol, Ethylene glycol mono-p-tolyl ether, 2-(p-Tolyloxy)ethanol<sup>[3]</sup><sup>[4]</sup>

- CAS Number: 15149-10-7[4]
- Molecular Formula: C9H12O2[5]
- Molecular Weight: 152.19 g/mol [5]

## Tabulated Physical and Chemical Data

A summary of the key physicochemical parameters for p-cresoxyethanol is presented in the table below. These values are crucial for predicting its behavior in different environments and for developing analytical methods.

Property	Value	Unit	Reference
Physical State	Solid	-	[6]
Melting Point	39.43	°C	[5]
Boiling Point	261.19	°C	[5]
Water Solubility	9,407	mg/L at 25°C	[5]
Vapor Pressure	0.00117	mm Hg at 25°C	[5]
Log Kow (Octanol/Water Partition Coefficient)	1.65	-	[5]

Note: Some values are predicted by EPI Suite v4.11.[5]

The moderate melting point indicates that p-cresoxyethanol is a solid at room temperature, which has implications for its handling and formulation.[5] Its relatively high boiling point suggests low volatility under standard conditions.[5] The significant water solubility is a key characteristic, facilitating its use in aqueous-based formulations.[5] The Log Kow value of 1.65 suggests a moderate lipophilicity, indicating it can partition into both aqueous and organic phases.[5]

## Synthesis of p-Cresoxyethanol

The most common and direct method for synthesizing p-cresoxyethanol is the Williamson ether synthesis. This well-established nucleophilic substitution reaction (SN2) involves the reaction of an alkoxide with a primary alkyl halide.<sup>[7]</sup><sup>[8]</sup>

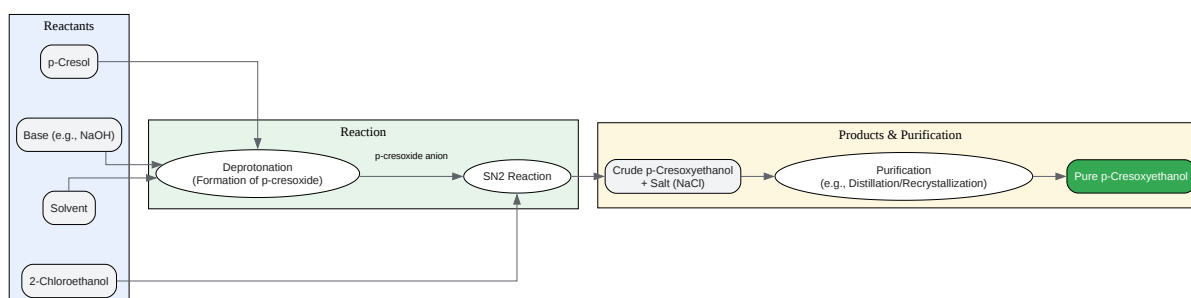
## Causality in Synthesis Route Selection

The Williamson ether synthesis is favored for this particular molecule for several key reasons:

- **High Reactivity of Phenoxide:** p-Cresol is more acidic than aliphatic alcohols, allowing for easy deprotonation by a moderately strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to form the highly nucleophilic p-cresoxide anion.<sup>[9]</sup>
- **Primary Alkyl Halide:** The use of a primary electrophile, such as 2-chloroethanol or ethylene oxide, minimizes the competing elimination (E2) reaction, leading to higher yields of the desired ether product.<sup>[8]</sup><sup>[10]</sup>
- **Versatility and Scalability:** The reaction is robust, versatile, and can be readily scaled up for industrial production.<sup>[11]</sup>

## Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of p-cresoxyethanol via the Williamson ether synthesis.



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Caption: Williamson ether synthesis workflow for p-Cresoxyethanol.

## Experimental Protocol: Williamson Ether Synthesis

- **Deprotonation:** In a round-bottom flask equipped with a reflux condenser, dissolve p-cresol in a suitable solvent (e.g., ethanol or DMF). Add an equimolar amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.<sup>[7]</sup> Heat the mixture to facilitate the formation of the sodium or potassium p-cresoxide salt.
- **Nucleophilic Substitution:** Slowly add an equimolar amount of 2-chloroethanol to the reaction mixture. Reflux the mixture for several hours to allow the SN2 reaction to proceed to completion.<sup>[10]</sup>
- **Workup and Isolation:** After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent like diethyl ether or dichloromethane. The organic layer is then washed with water and brine to remove any unreacted base and salts.

- **Purification:** The crude product is purified by vacuum distillation or recrystallization to yield pure p-cresoxyethanol.

## Chemical Reactivity

The chemical reactivity of p-cresoxyethanol is governed by its three main structural features: the aromatic ring, the ether linkage, and the primary alcohol.

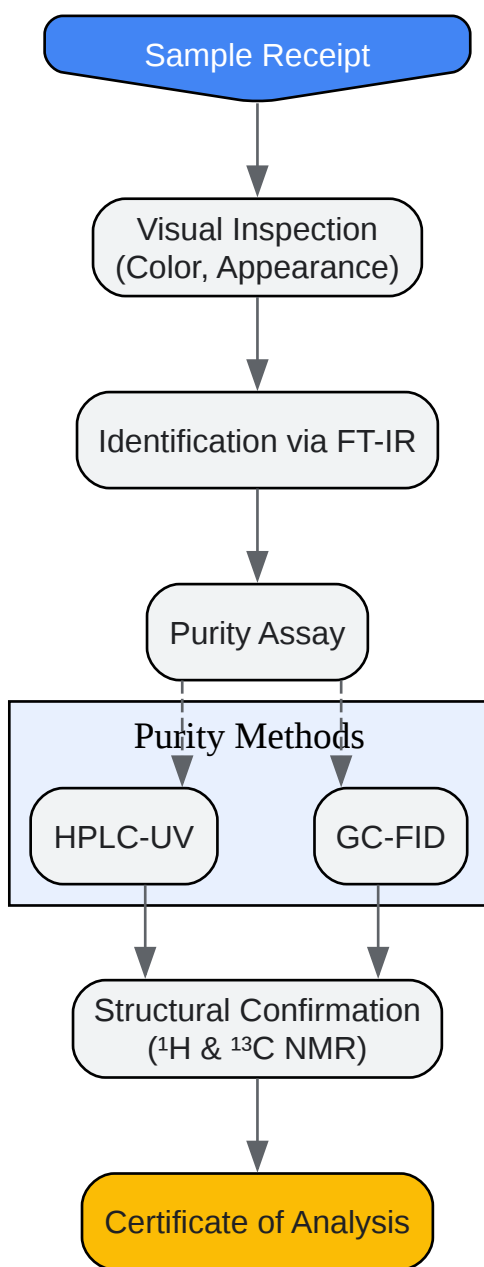
- **Aromatic Ring:** The benzene ring can undergo electrophilic aromatic substitution reactions. The hydroxyl and methyl groups are ortho, para-directing activators.
- **Ether Linkage:** The ether bond is generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI.
- **Primary Alcohol:** The terminal hydroxyl group can undergo typical alcohol reactions such as oxidation (to an aldehyde or carboxylic acid), esterification, and conversion to an alkyl halide.

## Analytical and Characterization Methods

A suite of analytical techniques is employed to confirm the identity, purity, and structure of p-cresoxyethanol. The choice of method is dictated by the information required.

## Analytical Workflow for Quality Control

A typical quality control workflow for p-cresoxyethanol would involve a series of tests to ensure it meets the required specifications.



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Caption: Quality control analytical workflow for p-Cresoxyethanol.

## Spectroscopic Data

- Infrared (IR) Spectroscopy: The IR spectrum of p-cresoxyethanol will exhibit characteristic absorption bands. A broad peak around  $3400\text{ cm}^{-1}$  corresponds to the O-H stretching of the alcohol. Strong C-O stretching bands for the ether and alcohol will appear in the 1250-1000

$\text{cm}^{-1}$  region. Aromatic C-H and C=C stretching vibrations will be observed around  $3000\text{ cm}^{-1}$  and  $1600\text{-}1450\text{ cm}^{-1}$ , respectively.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. Expected signals include: a singlet for the methyl ( $\text{CH}_3$ ) protons around 2.3 ppm; multiplets for the two methylene ( $\text{CH}_2$ ) groups of the ethoxy chain between 3.5 and 4.5 ppm; and doublets for the aromatic protons in the 6.8-7.2 ppm range, showing the characteristic para-substitution pattern. A singlet for the hydroxyl (OH) proton will also be present, with its chemical shift being concentration and solvent dependent.
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, further confirming its structure.

## Chromatographic Methods

- Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) is a robust method for assessing the purity of p-cresoxyethanol and quantifying any volatile impurities. [\[12\]](#)
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is another excellent technique for purity determination. A C18 column with a mobile phase of acetonitrile and water would be a suitable starting point for method development. [\[12\]](#)

## Applications in Drug Development

Given its structural similarity to phenoxyethanol, a widely used pharmaceutical preservative, p-cresoxyethanol holds potential for similar applications. [\[1\]\[13\]](#)

- Preservative: Its anticipated antimicrobial properties make it a candidate for use as a preservative in topical and parenteral formulations to prevent microbial growth. [\[1\]\[2\]](#) The methyl group may modulate its antimicrobial spectrum and efficacy compared to phenoxyethanol.

- **Solvent/Co-solvent:** Its ability to dissolve a range of compounds due to its ether and alcohol functionalities could make it a useful solvent or co-solvent in liquid formulations.
- **Synthetic Intermediate:** The reactive hydroxyl group allows p-cresoxyethanol to be used as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).

## Safety and Toxicology

While specific toxicological data for p-cresoxyethanol is limited, information can be inferred from related compounds like cresols and phenoxyethanol. p-Cresol is known to be toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[14][15] Phenoxyethanol is generally considered safe for use in cosmetics at concentrations up to 1%.[2][13] Any application of p-cresoxyethanol in drug development would require a thorough toxicological evaluation.[16]

## Conclusion

p-Cresoxyethanol is a compound with a valuable combination of physical and chemical properties derived from its aromatic ether alcohol structure. Its straightforward synthesis via the Williamson ether reaction and its potential applications as a preservative or synthetic intermediate make it a molecule of significant interest to the pharmaceutical industry. The analytical methods detailed in this guide provide a framework for its quality control and characterization, which are essential for its potential development and use in regulated applications. Further research into its efficacy and toxicological profile is warranted to fully explore its utility in drug development.

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